

Reference Standard Characterization Guide: 2-Pyrazinamine, 6-cyclopropyl-

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Compound of Interest

Compound Name: 2-Pyrazinamine, 6-cyclopropyl-

CAS No.: 1159818-12-8

Cat. No.: B3215219

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Executive Summary

2-Pyrazinamine, 6-cyclopropyl- (CAS: 124564-83-8) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for next-generation kinase inhibitors (e.g., CSNK2A, PIM-1/3 inhibitors).[1] Its structural integrity is paramount; the cyclopropyl ring introduces specific steric and electronic properties that differentiate it from planar alkyl-pyrazines.[1]

This guide provides a technical roadmap for establishing this compound as a Primary Reference Standard. We objectively compare the two gold-standard methodologies for purity assignment—Mass Balance (100% - Impurities) versus Quantitative NMR (qNMR)—and provide the experimental protocols required to validate its use in GLP/GMP environments.

Part 1: Strategic Comparison of Characterization Methodologies

When sourcing or characterizing **2-Pyrazinamine, 6-cyclopropyl-** as a reference standard, researchers face a choice between three distinct quality tiers. The selection dictates the reliability of downstream potency calculations.

Comparative Analysis: Approaches to Purity Assignment

Feature	Method A: Mass Balance (Secondary Std)	Method B: qNMR (Primary Std)	Method C: HPLC Area% (Technical Grade)
Principle		Direct molar ratio vs. NIST-traceable internal standard.[1]	Simple integration of UV peaks.
Accuracy	High. Accounts for water, solvents, and inorganics.	Very High. Independent of analyte response factors.	Low. Ignores water, salts, and non-UV impurities.
Bias Risk	Risk of missing non-chromatographic impurities (e.g., inorganic salts).	Risk of signal overlap; requires careful relaxation delay () optimization.	High bias. Assumes all impurities have equal extinction coefficients.
Resource Load	Heavy. Requires HPLC, KF, TGA/ROI, and GC-HS data.	Moderate. Requires high-field NMR and precision weighing.[1]	Light. Single HPLC run.
Best For	Routine QC release; confirming qNMR results.	Establishing the first primary lot; scarce material (<100 mg).	Early-stage screening; not for quantitative assays.

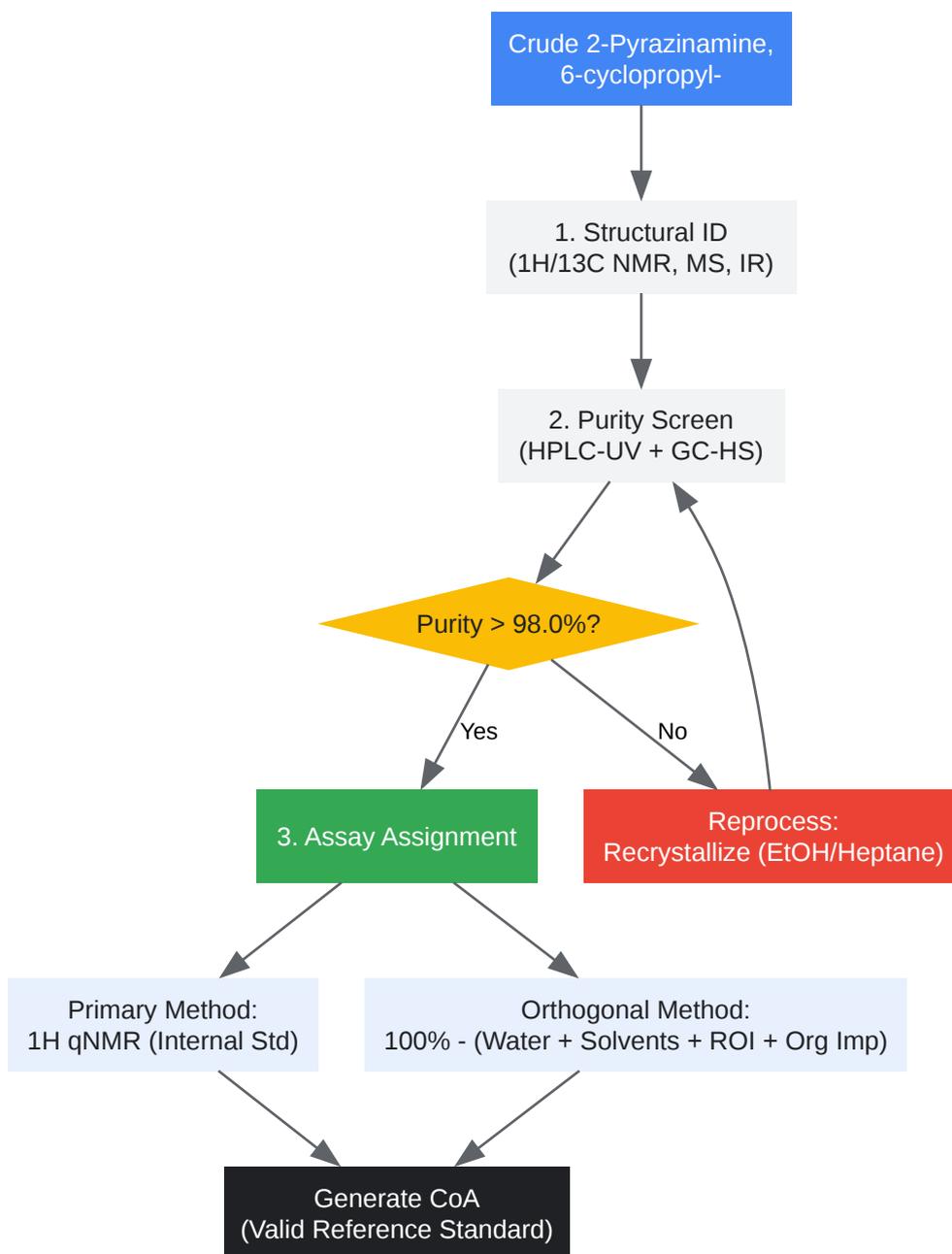
Expert Insight: The Cyclopropyl Challenge

For 6-cyclopropylpyrazin-2-amine, the qNMR approach is superior for initial characterization.[1]

- Reasoning: Synthetic routes often involve Suzuki coupling (cyclopropylboronic acid + 6-chloro-2-aminopyrazine). This introduces inorganic borate salts and palladium residues which are invisible to HPLC-UV but detected by qNMR (if proper nuclei are chosen) or Mass Balance (ROI). qNMR avoids the cumulative error of the Mass Balance approach.

Part 2: Characterization Workflow & Decision Tree

The following diagram outlines the logical flow for characterizing this standard, ensuring no critical quality attribute (CQA) is overlooked.



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Figure 1: Decision tree for the qualification of 6-cyclopropylpyrazin-2-amine, prioritizing purity screening before expensive quantitative assignment.

Part 3: Detailed Experimental Protocols

Structural Identification (Identity)

Before quantification, the structure must be unequivocally confirmed to rule out regioisomers (e.g., 5-cyclopropyl isomer).

- ¹H NMR (DMSO-d₆, 400 MHz):
 - Diagnostic Signals: Look for the cyclopropyl multiplet (0.8–1.0 ppm, 4H) and the methine proton (1.8–2.0 ppm, 1H). The pyrazine ring protons should appear as two distinct singlets (or weakly coupled doublets) around 7.5–8.0 ppm.
 - Validation: The absence of a coupling constant between aromatic protons helps distinguish 2,6-substitution from 2,3-substitution.
- Mass Spectrometry (ESI+):
 - Target Ion:
.
 - Fragmentation: Watch for loss of cyclopropane () or ammonia ().
).[1]

Purity Assessment (HPLC-UV)

This method separates organic impurities, including the likely starting material (6-chloro-2-aminopyrazine) and synthetic byproducts.[1]

Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for amine peak shape).
- Mobile Phase B: Acetonitrile.

- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic ring) and 210 nm (general).
- Acceptance Criteria: Main peak retention time stability
min; Tailing factor
.

Quantitative NMR (qNMR) Protocol

This is the recommended method for establishing the potency of the reference standard.

Internal Standard (IS) Selection:

- Recommended: Maleic Acid (Traceable, high purity) or Dimethyl Sulfone (DMSO-compatible).[1]
- Solvent: DMSO-d6 (Ensures full solubility of both pyrazine and IS).

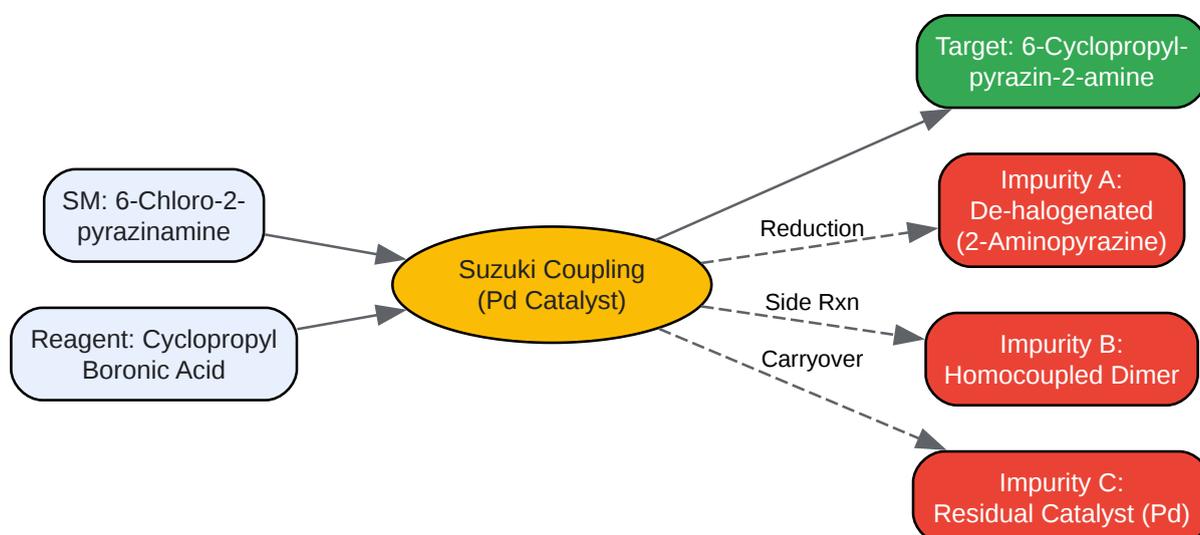
Procedure:

- Weighing: Accurately weigh
of the sample (
) and
of the Internal Standard (
) into the same vial using a 5-digit analytical balance. Record masses to 0.01 mg.[2]
- Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.
- Acquisition:
 - Pulse angle:

- Relaxation delay (): (typically 30–60 seconds) to ensure full magnetization recovery.[1]
- Scans: 16–32 (for S/N > 150).
- Calculation:
 - Where
 - = Integral area,
 - = Number of protons,
 - = Molar mass,
 - = Purity (as decimal).[3]

Part 4: Impurity Fate Mapping[1]

Understanding the origin of impurities validates the specificity of your HPLC method. The diagram below illustrates the synthesis-impurity relationship.



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Figure 2: Impurity fate mapping for the Suzuki coupling synthesis route. Impurity A and C are critical control points.

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